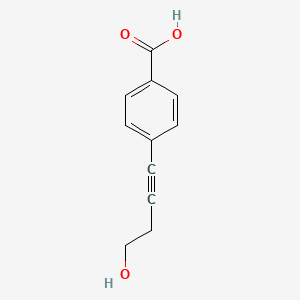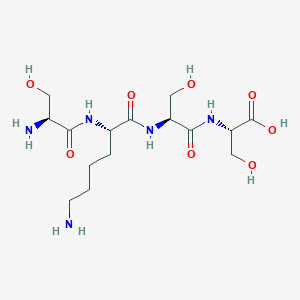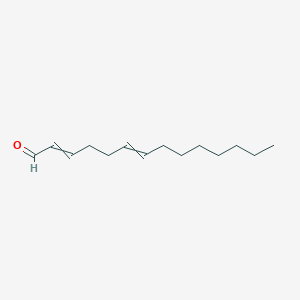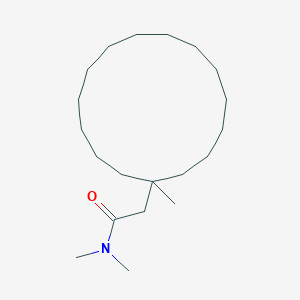![molecular formula C16H28O2Si B14227789 Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl- CAS No. 830345-47-6](/img/structure/B14227789.png)
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, typically involves the reaction of triethylsilane with a suitable precursor containing the [(1,1-dimethyl-2-phenylethyl)dioxy] group. This reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher production rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, can undergo various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bonds can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of catalysts to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield silanols, while reduction reactions can produce various reduced silicon-containing compounds.
Aplicaciones Científicas De Investigación
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, exerts its effects involves the interaction of the silicon atom with other molecules. The silicon-hydrogen bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Phenylsilane: A compound with a phenyl group attached to the silicon atom, used in similar applications.
Dimethylphenylsilane: A compound with both methyl and phenyl groups attached to the silicon atom.
Uniqueness
Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-, is unique due to the presence of the [(1,1-dimethyl-2-phenylethyl)dioxy] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Propiedades
Número CAS |
830345-47-6 |
|---|---|
Fórmula molecular |
C16H28O2Si |
Peso molecular |
280.48 g/mol |
Nombre IUPAC |
triethyl-(2-methyl-1-phenylpropan-2-yl)peroxysilane |
InChI |
InChI=1S/C16H28O2Si/c1-6-19(7-2,8-3)18-17-16(4,5)14-15-12-10-9-11-13-15/h9-13H,6-8,14H2,1-5H3 |
Clave InChI |
HNBRFMBOHJVFJJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OOC(C)(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


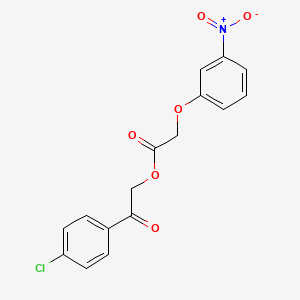
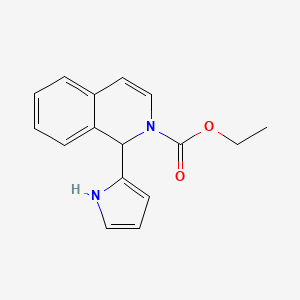
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
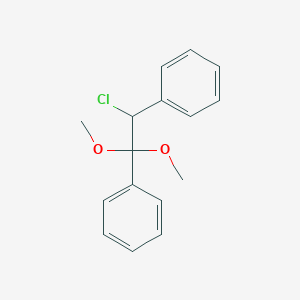
![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
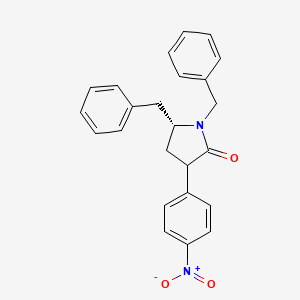
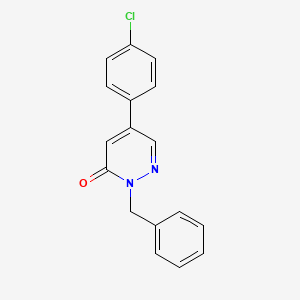
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
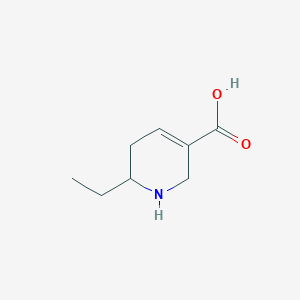
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
